molecular formula C15H21NO4 B065058 Salcaprozinsäure CAS No. 183990-46-7

Salcaprozinsäure

Katalognummer: B065058
CAS-Nummer: 183990-46-7
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: NJEKDCUDSORUJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to Salcaprozic Acid

Salcaprozic acid, also known as salcaprozate sodium, is a compound primarily recognized for its role as an oral absorption promoter. It is particularly valuable in enhancing the bioavailability of macromolecules, such as peptides and proteins, which often exhibit poor absorption through the gastrointestinal tract. This article explores the diverse applications of salcaprozic acid across various scientific disciplines, including chemistry, biology, and medicine.

Chemistry

Salcaprozic acid serves as a permeation enhancer in pharmaceutical formulations. Its primary function is to improve the oral bioavailability of drugs that are typically poorly permeable. This is achieved by modifying the local pH and enhancing membrane permeability, which facilitates the absorption of therapeutic agents .

Biology

In biological research, salcaprozic acid is utilized to investigate transport mechanisms across biological membranes. Studies have shown that it can significantly influence how macromolecules traverse cellular barriers, making it a crucial tool for understanding drug delivery systems and cellular uptake processes .

Medicine

Salcaprozic acid has been tested extensively as a delivery agent for therapeutic peptides and proteins. Notable examples include its application in formulations for insulin and glucagon-like peptide-1 analogs. Clinical studies indicate that it enhances the absorption of these compounds when administered orally, thus improving their therapeutic efficacy .

Case Study 1: Delivery of Insulin

A clinical trial investigated the use of salcaprozic acid in enhancing the oral delivery of insulin. The study demonstrated that patients receiving insulin formulated with salcaprozic acid exhibited significantly improved blood glucose control compared to those receiving standard formulations. This was attributed to enhanced intestinal absorption facilitated by salcaprozic acid .

Case Study 2: Peptide Formulations

Another study focused on the formulation of glucagon-like peptide-1 analogs using salcaprozic acid. Results showed that the presence of salcaprozic acid not only improved the bioavailability of these peptides but also reduced gastrointestinal side effects commonly associated with oral peptide delivery .

Case Study 3: Novel Drug Delivery Systems

Research has explored innovative drug delivery systems incorporating salcaprozic acid in various formats, including taste-masked liquids and soft gelatin capsules. These studies highlighted the compound's versatility and effectiveness in improving patient compliance while ensuring therapeutic agents remain effective upon oral administration .

Wirkmechanismus

Target of Action

Salcaprozic acid, also known as Salcaprozate sodium (SNAC), is primarily targeted towards improving the oral absorption of certain macromolecules with poor bioavailability . It was discovered as part of a screen to identify carrier-based permeation enhancers (PEs) that could “chaperone” poorly permeable payloads across the intestine . The primary targets of Salcaprozic acid are local pH and intestinal absorption .

Mode of Action

It has been suggested that salcaprozic acid forms a complex around the payload (for example, the glucagon-like peptide 1 analog, semaglutide) in the stomach and causes a transient increase in local ph around the molecule . This process is believed to protect the payload against degradation by pepsin and increase its solubility, resulting in an increased concentration-dependent flux of the payload across the gastric mucosa . The payload is then absorbed using a transcellular mechanism as the tablet comes in intimate contact with the epithelium .

Biochemical Pathways

Given its role as an oral absorption promoter, it likely influences pathways related to intestinal absorption and ph regulation .

Pharmacokinetics

It is known that salcaprozic acid is used to improve the oral bioavailability of certain drugs .

Result of Action

The primary result of Salcaprozic acid’s action is the enhanced oral absorption of certain macromolecules, such as peptides, that typically have poor bioavailability . By increasing the local pH and promoting intestinal absorption, Salcaprozic acid allows these molecules to be more effectively absorbed and utilized in the body .

Action Environment

The action of Salcaprozic acid is influenced by the environment within the gastrointestinal tract. Factors such as the presence of other substances in the stomach, the pH of the stomach, and the physical contact of the tablet with the epithelium can all impact the efficacy of Salcaprozic acid .

Vorbereitungsmethoden

The preparation of salcaprozic acid involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of 8-(2,4-dioxo-1,3-benzoxazin-3-yl)octanoic acid ethyl ester in the presence of reagents such as benzotriazole, hydrazine, and sodium borohydride . This process yields highly pure salcaprozic acid and its pharmaceutically acceptable salts. Industrial production methods focus on optimizing these reactions to ensure high purity and yield while minimizing impurities.

Analyse Chemischer Reaktionen

Salcaprozic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Salcaprozic acid can be compared with other permeation enhancers, such as sodium caprate. While both compounds enhance the absorption of macromolecules, salcaprozic acid is unique in its ability to form protective complexes around therapeutic agents, thereby increasing their stability and solubility . Similar compounds include:

Salcaprozic acid stands out due to its specific mechanism of action and its extensive testing in various oral formulations.

Biologische Aktivität

Salcaprozic acid, also known as 8-(salicyloylamino)octanoic acid, is a compound primarily recognized for its role as an oral absorption promoter. Its sodium salt form, salcaprozate sodium (SNAC), has been extensively studied for enhancing the bioavailability of various therapeutic agents, particularly macromolecules that typically exhibit poor gastrointestinal absorption. This article discusses the biological activity of salcaprozic acid, focusing on its pharmacological properties, mechanisms of action, clinical studies, and safety profiles.

  • Chemical Formula : C₁₅H₂₁NO₄
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 183990-46-7

Salcaprozic acid functions primarily as an absorption enhancer by modifying the permeability of intestinal membranes. The exact mechanism remains somewhat elusive but is believed to involve:

  • Alterations in Membrane Permeability : Salcaprozic acid may interact with lipid bilayers, facilitating drug passage through the intestinal barrier.
  • Transport Protein Interactions : It potentially alters the activity of transport proteins involved in drug absorption, enhancing the uptake of co-administered therapeutic agents .

Biological Activity and Applications

Salcaprozic acid is predominantly used in pharmaceuticals to improve the oral bioavailability of drugs. Key applications include:

  • Enhancement of Macromolecule Absorption : It significantly improves the absorption of peptides and proteins when administered orally, which is crucial for developing effective oral formulations .
  • Clinical Use in Drug Formulations : SNAC has been successfully incorporated into formulations like semaglutide, a glucagon-like peptide-1 (GLP-1) analog used for type 2 diabetes management. Clinical trials have demonstrated that oral semaglutide co-formulated with SNAC provides comparable efficacy to injectable forms .

Clinical Studies and Findings

Several studies have explored the safety and efficacy of salcaprozic acid:

  • Phase I Trials : Multiple dose trials have shown that salcaprozic acid can enhance the pharmacokinetics of drugs like semaglutide. These trials indicated that patients experienced mild gastrointestinal side effects such as nausea and diarrhea, which were generally transient .
  • Toxicology Studies : Research involving animal models has assessed the safety profile of SNAC. Notably, studies on Sprague-Dawley rats indicated potential reproductive toxicity at high doses, including increased stillbirth rates and reduced pup viability .

Adverse Effects

While salcaprozic acid is generally well-tolerated, clinical studies have reported mild-to-moderate gastrointestinal adverse reactions:

  • Common Side Effects :
    • Diarrhea
    • Nausea
    • Vomiting

These side effects are typically self-limiting and resolve without intervention .

Comparative Analysis with Other Compounds

The following table compares salcaprozic acid with other absorption enhancers:

Compound NameStructure/FunctionalityUnique Features
Salcaprozic AcidOral absorption promoterEnhances bioavailability of macromolecules
Sodium CaprateMedium-chain fatty acidKnown for its ability to enhance intestinal permeability
Octanoic AcidSaturated fatty acidNaturally occurring; energy source

Salcaprozic acid stands out due to its specific function as an absorption enhancer for macromolecules, distinguishing it from other compounds that may not possess this capability or have different therapeutic applications .

Eigenschaften

IUPAC Name

8-[(2-hydroxybenzoyl)amino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKDCUDSORUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171523
Record name Salcaprozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183990-46-7
Record name Salcaprozic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183990467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salcaprozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(2-hydroxybenzoyl)amino]octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALCAPROZIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88E147FCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 10N sodium hydroxide solution of (4.4 mL, 44.0 mmol, 1.18 eq), 8-aminocaprylic acid (5.93 g, 37.2 mmol, 1.00 eq), sodium bicarbonate (0.88 g, 10.4 mmol, 0.28 eq) and water (5 mL) were added to a 250 mL round bottom flask equipped with a magnetic stir bar and an addition funnel. The white cloudy mixture was treated with a solution of oligosalicylate (5.20 g, 42.9 mmol 1.15 eq) and dioxane (20 mL), added over five minutes. The addition funnel was replaced with a condenser, and the reaction mixture was heated to 90 degrees C. for 3 hours (at which time the reaction was determined to have finished, by HPLC). The clear orange reaction mixture was cooled to 40 degrees C., filtered and acidified to pH=1 with 3% (by vol.) aqueous hydrochloric acid. All of the dioxane and some of the water were stripped (60 degrees C., 50 mm). The solid (which precipitated from solution during stripping) was isolated by filtration while still warm. The light pink solid was recrystallized from 50 mL of 65% ethanol-water. The solid was recovered by filtration and was dried over 18 hours in a 50 degrees C. vacuum oven. The N-(salicyloyl)-8-aminocaprylic acid was isolated as a white solid (5.35 g, 51%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
51%

Synthesis routes and methods II

Procedure details

Sodium hydroxide (1.68 g, 42.0 mmol, 1.2 eq), 2-azacyclononanone (5.0 g, 35.5 mmol, 1.0 eq) and 20 mL of water were placed a 100 mL round bottom flask equipped with a magnetic stir bar and cold water condenser to prepare aminocaprylic acid. The reaction mixture was heated to reflux for 2.5 hours (at which time the reaction was determined to have finished, by TLC) and cooled to 25 degrees C. A solution of oligosalicylate (4.87 g, 40 mmol, 1.1 eq) and dioxane (50 mL) was added to the aqueous solution of 8-aminocaprylic acid. This mixture was heated to reflux for 2.25 hours (at which time the reaction was determined to have finished, by HPLC). The clear orange reaction mixture was cooled to 25 degrees C. and acidified to pH=1 with 3% (by vol.) aqueous hydrochloric acid. All the dioxane and some of the water were stripped (60 degrees C., 50 min). The aqueous phase was decanted from the brown oil while still warm. Crystallization of the oil from ethanol-water yielded a white precipitate. The solid was recovered by filtration and was dried over 4 hours in a 50 degrees C. vacuum oven. The N-(salicyloyl)-8-aminocaprylic acid was isolated as a white solid (5.73 g, 59%).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salcaprozic acid
Reactant of Route 2
Reactant of Route 2
Salcaprozic acid
Reactant of Route 3
Reactant of Route 3
Salcaprozic acid
Reactant of Route 4
Reactant of Route 4
Salcaprozic acid
Reactant of Route 5
Reactant of Route 5
Salcaprozic acid
Reactant of Route 6
Reactant of Route 6
Salcaprozic acid
Customer
Q & A

Q1: Are there any ongoing clinical trials investigating the efficacy of salcaprozic acid?

A2: Yes, as of the publication dates of the provided research, salcaprozic acid sodium salt was undergoing clinical trials. [, ] Unfortunately, the abstracts lack specific details about the trial phases, patient populations, or outcome measures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.